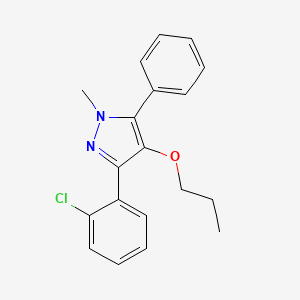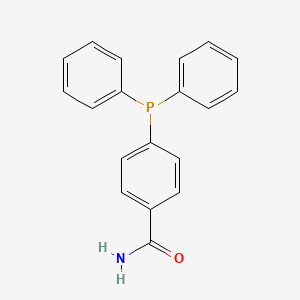![molecular formula C18H36N2O14Pt B12891238 Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] CAS No. 82310-64-3](/img/structure/B12891238.png)
Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum, (1,2-cyclohexanediamine-N,N’)bis(D-gluconato-O1-, [SP-4-2-(1S-trans)]: is a coordination complex of platinum. This compound is known for its unique structure, which includes a platinum center coordinated to 1,2-cyclohexanediamine and D-gluconato ligands.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Platinum, (1,2-cyclohexanediamine-N,N’)bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] typically involves the reaction of platinum salts with 1,2-cyclohexanediamine and D-gluconic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pH, and concentration of reactants, to achieve high yields and purity .
化学反应分析
Types of Reactions: Platinum, (1,2-cyclohexanediamine-N,N’)bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state.
Reduction: It can also be reduced, which may alter its coordination environment.
Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of new complexes
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using various ligands like chloride ions or other organic ligands
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state platinum complexes, while reduction may yield lower oxidation state complexes .
科学研究应用
Chemistry: In chemistry, this compound is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that are otherwise challenging to achieve .
Biology: In biological research, it is studied for its potential interactions with biomolecules. Its ability to form stable complexes with various ligands makes it a valuable tool for studying metal-ligand interactions in biological systems .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its platinum center is of particular interest for developing new anticancer agents, as platinum-based drugs are known for their efficacy in treating certain types of cancer .
Industry: In industrial applications, it is used in processes that require precise control over chemical reactions. Its stability and reactivity make it suitable for use in various industrial catalytic processes .
作用机制
The mechanism of action of Platinum, (1,2-cyclohexanediamine-N,N’)bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] involves its ability to coordinate with various ligands. The platinum center can form stable complexes with different molecules, which can alter the reactivity and properties of the compound. This coordination ability is crucial for its applications in catalysis, biological interactions, and therapeutic uses .
相似化合物的比较
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based drug with similar applications to cisplatin.
Oxaliplatin: A platinum compound used in chemotherapy
Uniqueness: What sets Platinum, (1,2-cyclohexanediamine-N,N’)bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] apart is its unique ligand structure. The combination of 1,2-cyclohexanediamine and D-gluconato ligands provides distinct chemical properties and reactivity compared to other platinum-based compounds. This uniqueness makes it valuable for specific research and industrial applications .
属性
CAS 编号 |
82310-64-3 |
|---|---|
分子式 |
C18H36N2O14Pt |
分子量 |
699.6 g/mol |
IUPAC 名称 |
(2-azanidylcyclohexyl)azanide;2,3,4,5,6-pentahydroxyhexanoic acid;platinum(2+) |
InChI |
InChI=1S/C6H12N2.2C6H12O7.Pt/c7-5-3-1-2-4-6(5)8;2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h5-8H,1-4H2;2*2-5,7-11H,1H2,(H,12,13);/q-2;;;+2 |
InChI 键 |
BNPLXCJQOYDPPN-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(C1)[NH-])[NH-].C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[Pt+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



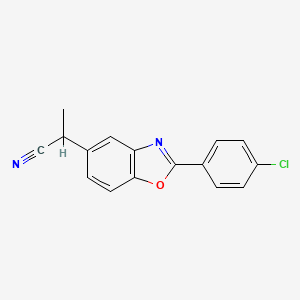
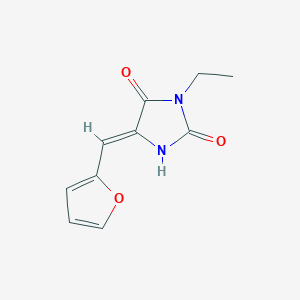
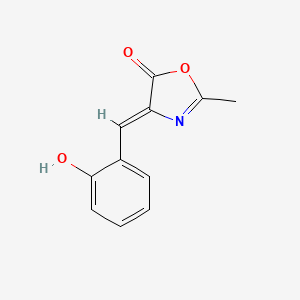
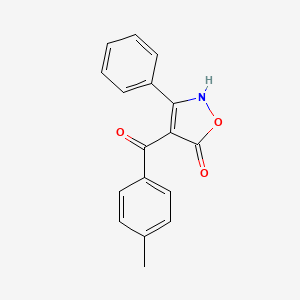
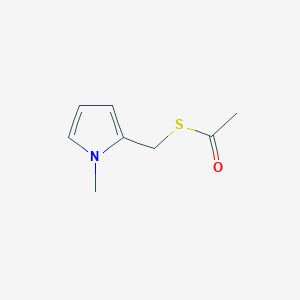
![1-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12891209.png)
![(1R)-2'-(Diphenylphosphino)-N-isopropyl-N-methyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12891212.png)
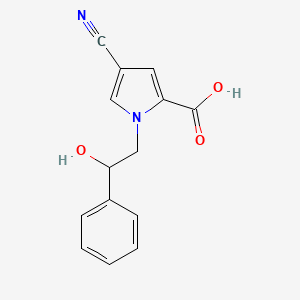
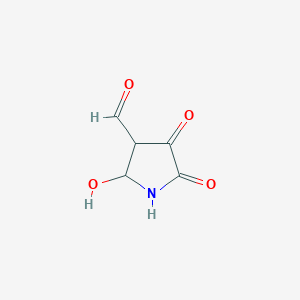
![2-(Difluoromethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12891225.png)
